molecular formula C25H25N3O4S B2631539 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-02-7

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

カタログ番号 B2631539
CAS番号: 422530-02-7
分子量: 463.55
InChIキー: MULLTHYLZXMMPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activities

The chemical compound "3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" is related to a class of compounds that have been synthesized and evaluated for their biological activities, including anti-monoamine oxidase and antitumor activities. The synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, including reactions with halides and transformation into 1-sulfanyl-substituted triazolobenzoquinazolines, has demonstrated significant anti-monoamine oxidase and antitumor effects in studies. These synthesized compounds are part of ongoing research into their potential therapeutic applications due to their promising biological activities (Markosyan et al., 2015).

Chemical Synthesis and Transformations

Further research has delved into the synthesis, conversions, and the exploration of anti-monoamine-oxidase and anticonvulsant activities of these compounds. For instance, the synthesis of 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one and its reactions with various alkyl(benzyl)halides to produce new series of benzo[h]quinazolines showcases the versatility of these compounds. Their pharmacological profiles suggest potential for developing new treatments targeting monoamine-oxidase inhibitors and anticonvulsant therapies (Grigoryan et al., 2017).

Antimicrobial and Antineoplastic Properties

Moreover, the antimicrobial and antineoplastic properties of similar quinazoline derivatives have been studied, indicating that these compounds could serve as leads for the development of new antimicrobial and cancer therapies. Synthesis approaches and characterizations of these compounds, alongside their biological activity assessments, provide critical insights into their potential utility in medical and pharmaceutical applications (El-Shenawy, 2017).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "1,3-benzodioxole", "cyclohexene", "thiourea", "ethyl bromoacetate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzoic acid to form 2-nitrobenzoic acid", "Step 2: Reduction of 2-nitrobenzoic acid to form 2-aminobenzoic acid using sodium borohydride", "Step 3: Condensation of 1,3-benzodioxole with 2-aminobenzoic acid using acetic anhydride to form 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid", "Step 4: Cyclization of 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid with thiourea to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "Step 5: Esterification of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid with ethyl bromoacetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 6: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide using sodium borohydride to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 7: Alkylation of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide with cyclohexene using sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] }

CAS番号

422530-02-7

分子式

C25H25N3O4S

分子量

463.55

IUPAC名

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H25N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-7-8-19-20(13-18)27-25(33)28(24(19)30)14-17-6-9-21-22(12-17)32-15-31-21/h4,6-9,12-13H,1-3,5,10-11,14-15H2,(H,26,29)(H,27,33)

InChIキー

MULLTHYLZXMMPZ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。